1-[2-(4-Chloro-phenyl)-indolizin-3-YL]-ethanone
Overview
Description
1-[2-(4-Chloro-phenyl)-indolizin-3-YL]-ethanone is a synthetic organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a chloro-phenyl group in this compound enhances its chemical reactivity and potential for various applications.
Preparation Methods
The synthesis of 1-[2-(4-Chloro-phenyl)-indolizin-3-YL]-ethanone involves several steps, typically starting with the formation of the indolizine core. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-benzaldehyde with a suitable indolizine precursor in the presence of a base can yield the desired compound. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
1-[2-(4-Chloro-phenyl)-indolizin-3-YL]-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the chloro-phenyl group, using reagents like sodium methoxide or ammonia.
Addition: Electrophilic addition reactions can take place at the indolizine ring, leading to various substituted derivatives
Scientific Research Applications
1-[2-(4-Chloro-phenyl)-indolizin-3-YL]-ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in studying biological pathways and interactions due to its ability to bind to specific proteins and enzymes.
Medicine: It has potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities. Researchers are exploring its use in drug development for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for manufacturing pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[2-(4-Chloro-phenyl)-indolizin-3-YL]-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
1-[2-(4-Chloro-phenyl)-indolizin-3-YL]-ethanone can be compared with other indolizine derivatives and chloro-phenyl compounds:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share a similar indole core but differ in their biological activities and applications.
Chloro-phenyl Compounds: Compounds such as 4-chloro-benzaldehyde and 4-chloro-aniline have similar chloro-phenyl groups but exhibit different chemical reactivities and uses.
Unique Features: The combination of the indolizine core and chloro-phenyl group in this compound provides unique chemical properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)indolizin-3-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c1-11(19)16-15(12-5-7-13(17)8-6-12)10-14-4-2-3-9-18(14)16/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVAFECDGAMDDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C2N1C=CC=C2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482611 | |
Record name | 1-[2-(4-Chlorophenyl)indolizin-3-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58963-35-2 | |
Record name | 1-[2-(4-Chlorophenyl)indolizin-3-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.